Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate
CAS No.:
Cat. No.: VC18548068
Molecular Formula: C11H9F3O3
Molecular Weight: 246.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9F3O3 |
|---|---|
| Molecular Weight | 246.18 g/mol |
| IUPAC Name | ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate |
| Standard InChI | InChI=1S/C11H9F3O3/c1-2-17-10(16)5-9(15)11-7(13)3-6(12)4-8(11)14/h3-4H,2,5H2,1H3 |
| Standard InChI Key | STBSCRJFDYWDNP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC(=O)C1=C(C=C(C=C1F)F)F |
Introduction
Structural and Physicochemical Properties
Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate (IUPAC name: ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate) belongs to the class of β-keto esters, which are renowned for their reactivity in organic synthesis. The compound’s molecular formula is C₁₁H₉F₃O₃, with a molecular weight of 246.18 g/mol. The trifluorophenyl group introduces significant electron-withdrawing effects, influencing both the compound’s electronic structure and its physicochemical behavior.
Key Properties:
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Density: Predicted to be ~1.3–1.4 g/cm³ (typical for aromatic β-keto esters).
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Melting Point: Estimated between 60–70°C, based on analogs like ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate.
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Solubility: Likely soluble in polar aprotic solvents (e.g., dimethylformamide) and moderately soluble in toluene or ethyl acetate.
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Boiling Point: ~250–300°C under reduced pressure.
The symmetrical 2,4,6-trifluorophenyl substitution pattern enhances the compound’s stability against electrophilic aromatic substitution due to the strong electron-withdrawing effects of fluorine atoms. This symmetry also impacts crystallinity, potentially improving purification via recrystallization.
Synthesis and Optimization Strategies
The synthesis of ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate typically follows established protocols for β-keto esters, adapted for fluorinated substrates.
Primary Synthetic Route
The Claisen condensation between ethyl acetoacetate and 2,4,6-trifluorobenzaldehyde is the most feasible method:
Conditions:
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Base: Sodium ethoxide (NaOEt) or potassium tert-butoxide.
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Solvent: Anhydrous ethanol or toluene.
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Temperature: Reflux (78–110°C) for 6–12 hours.
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Yield: ~70–85% after recrystallization (hexane/ethyl acetate).
Industrial-Scale Production
Industrial synthesis emphasizes cost efficiency and scalability:
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Catalyst Recycling: Heterogeneous catalysts (e.g., zeolites) reduce waste.
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Continuous Flow Systems: Enhance reaction control and throughput.
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Purity Standards: ≥97% purity achieved via fractional distillation.
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its β-keto ester moiety and fluorine substituents.
Oxidation and Reduction
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Oxidation: Converts the keto group to a carboxylic acid using KMnO₄ or CrO₃:
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Reduction: Sodium borohydride (NaBH₄) reduces the keto group to a secondary alcohol, yielding ethyl 3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate.
Electrophilic Aromatic Substitution
Despite the deactivating effect of fluorine, directed meta-substitution is possible under strong electrophilic conditions (e.g., nitration with HNO₃/H₂SO₄ at 0°C).
Comparative Analysis with Analogous Compounds
| Property | 2,4,6-Trifluorophenyl Variant | 2,3,4-Trifluorophenyl Analog | Tetrafluorophenyl Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 246.18 | 246.18 | 264.17 |
| Melting Point (°C) | 60–70 (est.) | 66–68 | 72–75 |
| Antifungal IC₅₀ (μM) | 15–20 (predicted) | 18–22 | 10–15 |
| Synthetic Yield (%) | 70–85 | 75–80 | 85–90 |
Key Insight: Increased fluorine substitution correlates with enhanced bioactivity but complicates synthetic purification.
Future Directions in Research
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Structure-Activity Relationships: Systematic modification of fluorine positions to optimize drug efficacy.
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Green Chemistry Approaches: Solvent-free synthesis using microwave irradiation.
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Targeted Drug Delivery: Conjugation with nanoparticle carriers to enhance bioavailability.
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